5-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific protein kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 5-ethylpyrimidine with piperazine under controlled conditions to form the intermediate compound.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of protein kinases involved in cancer and other diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific protein kinases. It binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzimidazole
- 1-(4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
Uniqueness
5-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6/c1-2-11-7-16-13(17-8-11)20-3-5-21(6-4-20)14-18-9-12(15)10-19-14/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAOBCVJVXKDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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